3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
Description
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a 1-methyl-2-oxo-1,2-dihydropyridine ring linked to a propanoic acid moiety. The compound’s structure combines a partially saturated pyridine ring (dihydropyridinone) with a methyl substituent at position 1 and a ketone group at position 2. Synonyms for this compound include NSC75194 and CTK0I2997, with molecular formula C₉H₁₁NO₃ and molecular weight 197.19 g/mol .
Properties
CAS No. |
1784875-09-7 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(1-methyl-2-oxopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-5-4-7(6-8(10)11)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
MLGOQTYAPRIUTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pyridone with methyl iodide to introduce the methyl group at the 1-position, followed by oxidation to form the oxo group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid, a comparative analysis with structurally or functionally related compounds is provided below.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings
Structural Variations and Functional Groups The target compound’s dihydropyridinone ring distinguishes it from herbicides like fluazifop and imazapic, which feature pyridine or imidazolinone cores with bulky substituents for enzyme inhibition . Unlike perfluorinated propanoic acid derivatives (e.g., lithium salts with fluorinated thio chains), the target compound lacks hydrophobic fluorocarbon chains, reducing its environmental persistence .
Applications Agrochemicals: Compounds like fluazifop and imazapic are optimized for herbicidal activity through substituents that enhance target enzyme binding (e.g., ACCase or ALS inhibition). The target compound’s simpler structure lacks these tailored groups, suggesting a different mechanism . Pharmaceutical Potential: The piperidine analog’s structural similarity to the target compound highlights its relevance in drug design, particularly for modulating neurotransmitter or enzyme interactions .
Perfluorinated derivatives exhibit extreme hydrophobicity and thermal stability, whereas the target compound’s polar carboxylic acid group enhances water solubility .
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